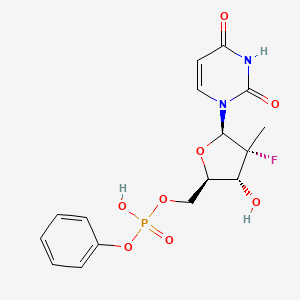

Phenyl Hydrogen (2'R)-2'-Deoxy-2'-fluoro-2'-methyl-5'-uridylate;5'-Uridylic acid, 2'-deoxy-2'-fluoro-2'-methyl-, monophenyl ester, (2'R)-(ACI); Phenyl hydrogen (2'R)-2'-deoxy-2'-fluoro-2'-methyl-5'-uridylate (ACI)

CAS No.:

Cat. No.: VC18001630

Molecular Formula: C16H18FN2O8P

Molecular Weight: 416.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H18FN2O8P |

|---|---|

| Molecular Weight | 416.29 g/mol |

| IUPAC Name | [(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methyl phenyl hydrogen phosphate |

| Standard InChI | InChI=1S/C16H18FN2O8P/c1-16(17)13(21)11(26-14(16)19-8-7-12(20)18-15(19)22)9-25-28(23,24)27-10-5-3-2-4-6-10/h2-8,11,13-14,21H,9H2,1H3,(H,23,24)(H,18,20,22)/t11-,13-,14-,16-/m1/s1 |

| Standard InChI Key | ALTDARIELLWNOO-XKVFNRALSA-N |

| Isomeric SMILES | C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OC3=CC=CC=C3)O)F |

| Canonical SMILES | CC1(C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OC3=CC=CC=C3)O)F |

Introduction

Chemical Identity and Structural Features

Phenyl Hydrogen (2'R)-2'-Deoxy-2'-fluoro-2'-methyl-5'-uridylate belongs to the class of modified uridine derivatives. Its molecular formula, , corresponds to a molecular weight of 416.29 g/mol . The compound’s structure comprises a uridine backbone with three key modifications:

-

2'-Deoxy-2'-fluoro substitution: The replacement of the 2'-hydroxyl group with fluorine enhances resistance to ribonucleases, a feature critical for maintaining integrity in biological systems.

-

2'-Methyl group: This modification introduces steric hindrance, further stabilizing the sugar moiety and influencing base-pairing dynamics.

-

Monophenyl ester at the 5'-position: The phenyl group facilitates lipophilicity, improving membrane permeability and bioavailability in experimental settings .

The stereochemistry at the 2' position (R-configuration) is essential for its biological activity, as demonstrated in related compounds like Sofosbuvir intermediates .

Synthesis and Manufacturing Considerations

The synthesis of Phenyl Hydrogen (2'R)-2'-Deoxy-2'-fluoro-2'-methyl-5'-uridylate involves multi-step organic reactions, typically including:

-

Protection of reactive groups: Temporary blocking of hydroxyl and amine groups to prevent undesired side reactions.

-

Fluorination and methylation: Introduction of fluorine and methyl groups at the 2' position using reagents like DAST (diethylaminosulfur trifluoride) and methylating agents.

-

Esterification: Coupling the 5'-hydroxyl group with phenyl chloroformate to form the monophenyl ester .

-

Deprotection and purification: Final deprotection steps followed by chromatographic purification to achieve high enantiomeric purity (>98%) .

Industrial-scale production adheres to Good Manufacturing Practices (GMP), though the compound remains designated for research purposes only .

Applications in Research and Drug Development

Nucleic Acid Chemistry

The compound’s resistance to hydrolysis makes it valuable for studying RNA-protein interactions and designing stable oligonucleotide probes. Its fluorine substitution mimics the electronegativity of hydroxyl groups, allowing it to integrate into RNA strands without disrupting helical structures.

Antiviral Drug Discovery

Structural analogs of this compound, such as PSI-6206 (2'-Deoxy-2'-fluoro-2'-C-methyluridine), have demonstrated potent inhibition of hepatitis C virus (HCV) replication. These analogs are metabolized intracellularly to triphosphate forms, which compete with natural nucleotides for incorporation into viral RNA, inducing chain termination . For example, Sofosbuvir (a prodrug of PSI-6206 triphosphate) achieved FDA approval in 2013, underscoring the therapeutic potential of this chemical scaffold .

Comparative Analysis with Related Compounds

This table highlights the structural diversity within this family of nucleotide analogs and their tailored applications.

Future Directions and Research Opportunities

Ongoing studies aim to exploit this compound’s scaffold for:

-

Broad-spectrum antivirals: Targeting RNA viruses beyond HCV, including flaviviruses and coronaviruses.

-

Gene silencing: Incorporation into siRNA or CRISPR-Cas9 systems to enhance stability and delivery.

-

Cancer therapeutics: Investigating its potential as a chain terminator in rapidly dividing cancer cells.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume